molecular formula C18H36O2 B1582203 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid CAS No. 54680-48-7

2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid

Cat. No.: B1582203
CAS No.: 54680-48-7
M. Wt: 284.5 g/mol
InChI Key: QBTIHZIVENIGSW-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid is a complex organic compound characterized by its long carbon chain and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid typically involves multi-step organic reactions. One common approach is the esterification of the corresponding carboxylic acid with an alcohol under acidic conditions. Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound.

Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like hydroxide ions (OH⁻).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or alkanes.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.

Comparison with Similar Compounds

  • 2-(3,3-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid

  • 2-(4,4-Dimethylhexan-2-yl)-5,7,7-trimethyloctanoic acid

  • 2-(4,4-Dimethylheptan-2-yl)-5,7,7-trimethyloctanoic acid

Uniqueness: 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid is unique due to its specific arrangement of methyl groups and the length of its carbon chain, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-13(11-17(3,4)5)9-10-15(16(19)20)14(2)12-18(6,7)8/h13-15H,9-12H2,1-8H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTIHZIVENIGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)CC(C)(C)C)C(=O)O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292489
Record name 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54680-48-7
Record name 54680-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
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2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Customer
Q & A

Q1: How does 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid selectively separate smithsonite from dolomite?

A1: [] this compound (2-DMPT) exhibits selective adsorption onto dolomite over smithsonite, particularly under highly alkaline conditions (pH 11.5). This selectivity arises from its stronger interaction with the active Ca2+ sites on the dolomite surface, forming hydrophobic complexes that facilitate flotation. In contrast, the interaction between 2-DMPT and smithsonite is weaker, leading to its preferential retention in the flotation residue. This selective adsorption mechanism underpins the effective separation of these two minerals. []

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